molecular formula C25H23ClN2 B10926605 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole

Cat. No.: B10926605
M. Wt: 386.9 g/mol
InChI Key: KSXBUVPCPNRCMQ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole is a heterocyclic compound with the molecular formula C19H19ClN2. It is a research chemical known for its utility in various scientific applications. The compound is characterized by its complex structure, which includes a pyrazole ring substituted with chloro and dimethylphenyl groups.

Preparation Methods

The synthesis of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chloro group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .

Scientific Research Applications

4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. Additionally, it can bind to specific receptors, modulating their signaling pathways. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-chloro-3,5-bis(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole include:

    4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole: Differing by a methyl group instead of a phenyl group, this compound has slightly different chemical properties and reactivity.

    4-Chloro-3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole: This derivative includes a methoxybenzyl group, which can influence its biological activity and solubility.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethylphenyl)-1-phenylpyrazole

InChI

InChI=1S/C25H23ClN2/c1-16-10-12-20(14-18(16)3)24-23(26)25(21-13-11-17(2)19(4)15-21)28(27-24)22-8-6-5-7-9-22/h5-15H,1-4H3

InChI Key

KSXBUVPCPNRCMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC(=C(C=C4)C)C)Cl)C

Origin of Product

United States

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